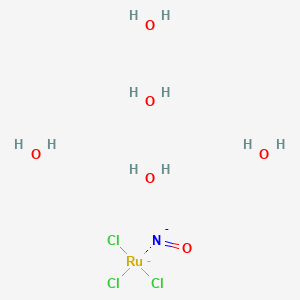
Ruthenium(II) Nitrosyl Chloride pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(II) Nitrosyl Chloride Pentahydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with five molecules of water of crystallization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(II) Nitrosyl Chloride Pentahydrate can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+NaNO2+HCl→[Ru(NO)Cl3]⋅5H2O
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing residues from other processes. These residues are treated with nitric acid and hydrochloric acid to extract ruthenium, which is then converted to the desired nitrosyl chloride complex through controlled reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(II) Nitrosyl Chloride Pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride ions can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ruthenium(II) Nitrosyl Chloride Pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes are being explored as potential anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Ruthenium(II) Nitrosyl Chloride Pentahydrate exerts its effects often involves the release of nitric oxide (NO). NO is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. In biological systems, NO can induce vasodilation by activating guanylate cyclase, leading to increased levels of cyclic GMP. In cancer cells, NO can cause DNA damage and trigger apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ruthenium(III) Nitrosyl Chloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II) Nitrosyl Bromide: Similar coordination environment but with bromide ions instead of chloride.
Ruthenium(II) Nitrosyl Sulfate: Contains sulfate ions instead of chloride.
Uniqueness: Ruthenium(II) Nitrosyl Chloride Pentahydrate is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. Its ability to release NO under certain conditions makes it particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
Cl3H10NO6Ru-2 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
nitroxyl anion;trichlororuthenium(1-);pentahydrate |
InChI |
InChI=1S/3ClH.NO.5H2O.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H2;/q;;;-1;;;;;;+2/p-3 |
InChI-Schlüssel |
OYSWPGHTPXOOHB-UHFFFAOYSA-K |
Kanonische SMILES |
[N-]=O.O.O.O.O.O.Cl[Ru-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


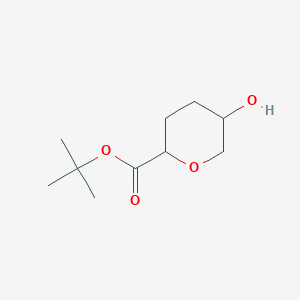
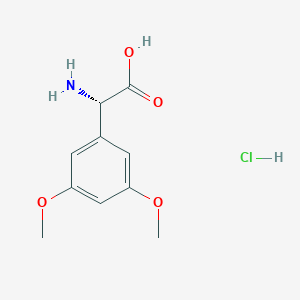

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
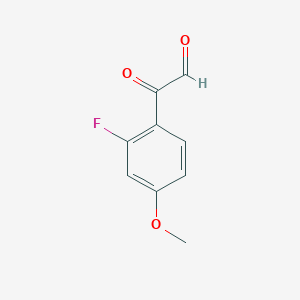
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
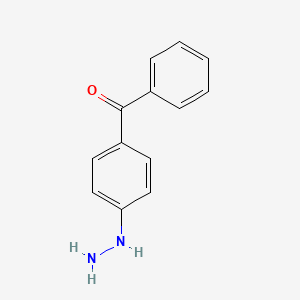
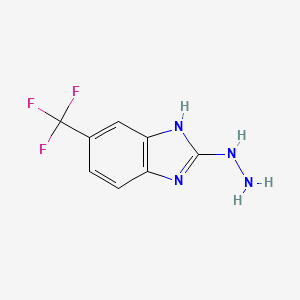
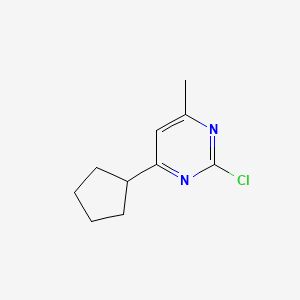
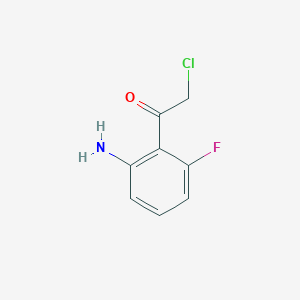
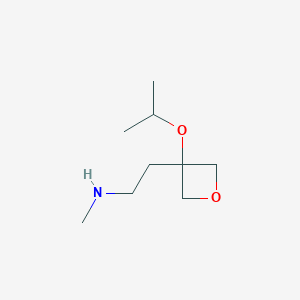
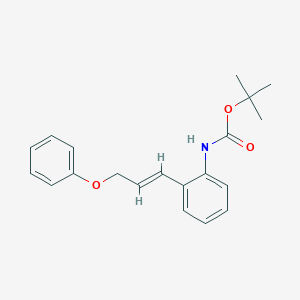
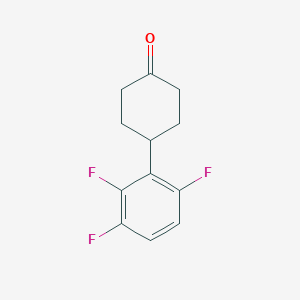
![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
